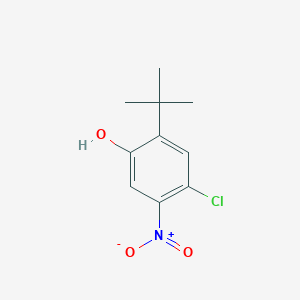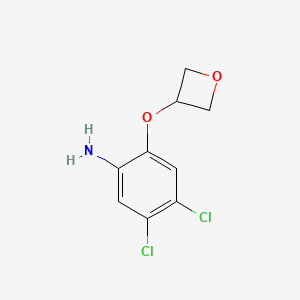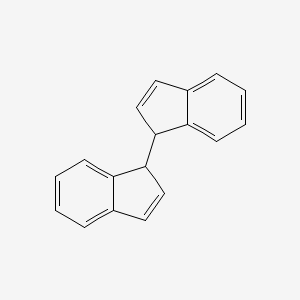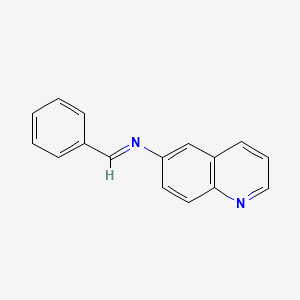
2-(tert-Butyl)-4-chloro-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-chloro-5-nitrophenol is an organic compound that belongs to the class of phenols It features a tert-butyl group, a chlorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-chloro-5-nitrophenol can be achieved through several methods. One common approach involves the nitration of 2-(tert-Butyl)-4-chlorophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butyl)-4-chloro-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, aqueous conditions.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Oxidation: Formation of 2-(tert-Butyl)-4-chloro-5-aminophenol.
Substitution: Formation of 2-(tert-Butyl)-4-hydroxy-5-nitrophenol.
Reduction: Formation of 2-(tert-Butyl)-4-chloro-5-aminophenol.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-chloro-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparación Con Compuestos Similares
2-(tert-Butyl)-4-chlorophenol: Lacks the nitro group, resulting in different chemical reactivity and applications.
2-(tert-Butyl)-4-nitrophenol: Lacks the chlorine atom, affecting its substitution reactions.
4-Chloro-2-nitrophenol: Lacks the tert-butyl group, leading to different steric and electronic properties.
Uniqueness: 2-(tert-Butyl)-4-chloro-5-nitrophenol is unique due to the presence of all three functional groups (tert-butyl, chlorine, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1236061-41-8 |
|---|---|
Fórmula molecular |
C10H12ClNO3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-5-nitrophenol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 |
Clave InChI |
JVJXUPCXKPFSRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)

![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)





